5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one
Description
Properties
IUPAC Name |
5-bromo-3-fluoro-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCOYAJLJSYTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one typically involves the halogenation and fluorination of pyridinone derivatives. One common method includes the bromination of 3-fluoro-6-methylpyridin-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Various substituted pyridinones depending on the nucleophile used.
Oxidized Products: Oxidized derivatives with additional functional groups.
Reduced Products: Reduced pyridinone derivatives with altered oxidation states.
Scientific Research Applications
Chemistry: 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target involved.
Comparison with Similar Compounds
- 5-Bromo-3-fluoro-1-methylpyridin-2-one
- 5-Bromo-3-fluoro-2-pyridinecarbonitrile
- 5-Bromo-3-fluoro-1H-pyridin-2-one
Comparison: 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Biological Activity
5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one is a pyridine derivative that has garnered attention in various scientific fields due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its reactivity and interaction with biological targets. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action, synthesis, and relevant research findings.
The molecular formula of this compound is C6H5BrFNO, with a molecular weight of approximately 202.02 g/mol. The compound's structure features a pyridine ring with a bromine atom at position 5, a fluorine atom at position 3, and a methyl group at position 6.
| Property | Value |
|---|---|
| Molecular Formula | C6H5BrFNO |
| Molecular Weight | 202.02 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
| CAS Number | 2503209-40-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the halogen substitutions enhance its interaction with bacterial cell membranes.
Case Study: Antibacterial Activity
In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that this compound has promising potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to reduce the viability of cancer cells in vitro.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
- Cell Cycle Arrest : The compound appears to induce G2/M phase arrest in cancer cell lines.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis and cell cycle arrest in cancer cells |
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The introduction of bromine and fluorine can be achieved through halogenation reactions.
Synthetic Route Overview
- Starting Material : Begin with a suitable pyridine derivative.
- Halogenation : Introduce bromine at position 5 using brominating agents like N-bromosuccinimide (NBS).
- Fluorination : Fluorinate at position 3 using reagents such as Selectfluor.
- Methylation : Methylate at position 6 using methyl iodide or dimethyl sulfate.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Table 1 : Key Synthetic Parameters
| Parameter | Condition/Value | Reference |
|---|---|---|
| Precursor | 3-Fluoro-6-methylpyridin-2-one | |
| Brominating Agent | NBS | |
| Fluorinating Agent | Selectfluor | |
| Typical Yield | 60–75% |
What advanced spectroscopic and crystallographic methods are used to characterize this compound?
Basic Research Focus
Structural elucidation employs:
- NMR : H and C NMR to confirm substituent positions (e.g., δ~7.2 ppm for aromatic protons) .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and halogen positioning .
Advanced Tip : Use dynamic NMR to study tautomerism (e.g., keto-enol equilibria) in solution .
Table 2 : Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅BrFNO | |
| Molecular Weight | 206.02 g/mol | |
| Melting Point | 180–183°C (dec.) | |
| Solubility | DMSO, THF |
How does the bromine substituent influence reactivity in cross-coupling reactions?
Advanced Research Focus
The C-Br bond facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or CuI for aryl-aryl bond formation.
- Solvent Effects : DMF enhances polar transition states, while toluene favors steric control .
Challenge : Competing dehalogenation under basic conditions. Mitigate by using mild bases (e.g., K₂CO₃) .
How should researchers resolve discrepancies in reported melting points or spectral data?
Q. Advanced Methodology
- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) and hot-stage microscopy for melting behavior .
- Spectral Reproducibility : Acquire NMR in deuterated DMSO to assess purity and tautomeric forms .
Example : Reported mp ranges (180–183°C vs. 175–178°C) may arise from polymorphic forms or hydrate formation .
What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Q. Advanced Research Focus
- DFT Calculations : Gaussian or ORCA software models transition states for SNAr (nucleophilic aromatic substitution) at C-5 bromine.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites for regioselective attacks .
Table 3 : Calculated Reactivity Parameters
| Parameter | Value (eV) | Method |
|---|---|---|
| LUMO Energy | -1.34 | DFT/B3LYP |
| C-Br Bond Order | 0.85 | NBO Analysis |
What safety protocols are critical for handling this compound?
Q. Basic Research Focus
- PPE : Gloves, goggles, and lab coats mandatory due to irritant properties .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Table 4 : Hazard Classification
| Hazard | Precaution | Reference |
|---|---|---|
| Skin Irritation | Avoid direct contact | |
| Environmental Toxicity | Seal waste containers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
